2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one
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Overview
Description
2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one typically involves the reaction of 2-ethylquinazolin-4(3H)-one with morpholine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the morpholinomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The morpholinomethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Quinazolinone derivatives are often investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-ethylquinazolin-4(3H)-one: Lacks the morpholinomethyl group, which may result in different biological activities.
3-(morpholinomethyl)quinazolin-4(3H)-one: Similar structure but without the ethyl group, potentially altering its properties.
Quinazolin-4(3H)-one derivatives: A broad class of compounds with varying substituents that can influence their biological effects.
Uniqueness
2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one is unique due to the presence of both the ethyl and morpholinomethyl groups, which may confer specific biological activities and properties not found in other quinazolinone derivatives.
Properties
CAS No. |
67130-16-9 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-ethyl-3-(morpholin-4-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H19N3O2/c1-2-14-16-13-6-4-3-5-12(13)15(19)18(14)11-17-7-9-20-10-8-17/h3-6H,2,7-11H2,1H3 |
InChI Key |
JAMIEEUPUCBZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CN3CCOCC3 |
Origin of Product |
United States |
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